SR-3306 is a synthetic, brain-penetrant aminopyrimidine classified as a c-Jun N-terminal kinase (JNK) inhibitor [, , ]. It selectively targets JNK, particularly the JNK2 and JNK3 isoforms, and exhibits a higher affinity for JNK3 []. Researchers investigate its potential as a neuroprotective agent in models of neurodegenerative diseases and as a cardioprotective agent in ischemia-reperfusion injury models [, , , ].
SR-3306 primarily acts by inhibiting JNK, a stress-activated protein kinase implicated in various cellular processes, including apoptosis, inflammation, and metabolism [, , , ]. By inhibiting JNK, SR-3306 disrupts the downstream signaling pathways associated with these processes. For instance, it reduces the phosphorylation of c-Jun, a downstream target of JNK, mitigating its transcriptional activity [].
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), SR-3306 showed neuroprotective effects []. The study demonstrated that SR-3306:
Research in a rat model of ischemia/reperfusion injury demonstrated the cardioprotective potential of SR-3306 []. The study highlighted that SR-3306:
While specific in vivo data on SR-3306 in Amyotrophic Lateral Sclerosis (ALS) models weren't detailed in the provided abstracts, one study mentioned its preliminary testing in transgenic G93A SOD1 mice []. This suggests ongoing investigations into its potential in ALS. Furthermore, a related compound, SR-11935, a highly selective JNK2/3 inhibitor derived from the same class as SR-3306, showed promising results in protecting motor neurons from astrocyte-mediated toxicity in vitro, further supporting the exploration of this class of JNK inhibitors in ALS research [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: